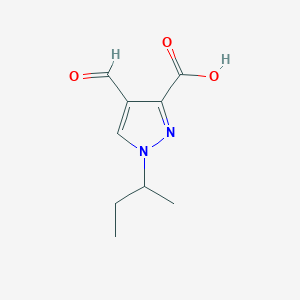
1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a butan-2-yl group, a formyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The butan-2-yl group can be introduced via alkylation reactions, while the formyl group can be added through formylation reactions using reagents such as formic acid or formyl chloride. The carboxylic acid group is often introduced through oxidation reactions of corresponding alcohols or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid group.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Introduction of various functional groups onto the pyrazole ring.
科学的研究の応用
1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The butan-2-yl group may affect the compound’s hydrophobicity and membrane permeability.
類似化合物との比較
1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(Butan-2-yl)-3,5-dimethylpyrazole: Lacks the formyl and carboxylic acid groups, resulting in different chemical reactivity and biological activity.
4-Formyl-1H-pyrazole-3-carboxylic acid:
1-(Butan-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid:
The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
1-butan-2-yl-4-formylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-6(2)11-4-7(5-12)8(10-11)9(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
InChIキー |
WYUPYOKHLIONGQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C=C(C(=N1)C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)

![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)
amine](/img/structure/B13199711.png)
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199716.png)
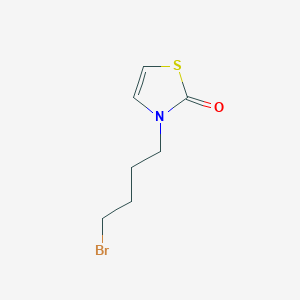
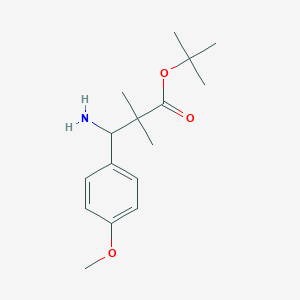
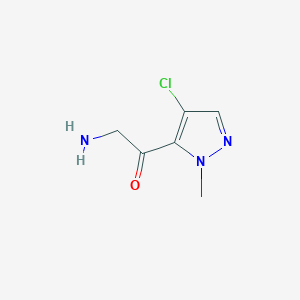
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
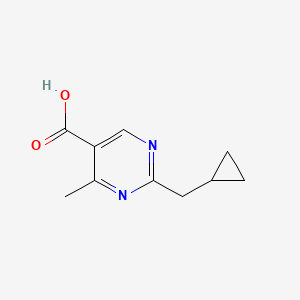
![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)

![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
